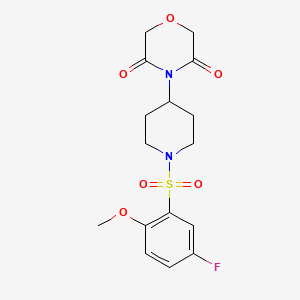![molecular formula C16H21N3O2S B2359320 2-[(2E)-3-エチル-2-(エチルイミノ)-4-オキソ-1,3-チアゾリジン-5-イル]-N-(2-メチルフェニル)アセトアミド CAS No. 468079-82-5](/img/structure/B2359320.png)
2-[(2E)-3-エチル-2-(エチルイミノ)-4-オキソ-1,3-チアゾリジン-5-イル]-N-(2-メチルフェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields of science and industry. This compound features a thiazolidine ring, which is often found in bioactive molecules and pharmaceuticals.
科学的研究の応用
Chemistry: 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide serves as a precursor in the synthesis of more complex molecules. Its reactivity allows for functionalization, making it a valuable intermediate in medicinal chemistry.
Biology: This compound's structure is conducive to biological activity. It is investigated for its potential as an enzyme inhibitor due to the presence of the thiazolidine ring, which can mimic substrates or transition states of enzyme-catalyzed reactions.
Medicine: Pharmacologically, this compound is researched for its antibacterial and antifungal properties, capitalizing on the bioactive nature of the thiazolidine ring. Additionally, its potential anti-inflammatory and analgesic properties are under study.
Industry: In the industrial realm, this compound is explored for its role in the production of advanced materials and as a component in certain polymers that require specific structural attributes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of appropriate thioamides with α-haloketones under controlled conditions. A common method employs:
Starting Materials:
Thioamide derivative
α-Haloketone
Reaction Conditions:
Solvent: Often anhydrous ethanol or methanol
Temperature: Between 50°C to 80°C
Catalyst: A mild base like triethylamine
Reaction Time: 8 to 12 hours
Industrial Production Methods: In industrial settings, the production might utilize large-scale reactors with continuous monitoring of reaction parameters to ensure consistency. Automated synthesis and purification systems are often employed to maximize yield and purity.
Types of Reactions It Undergoes:
Oxidation:
Oxidizing agents like hydrogen peroxide can oxidize certain functional groups on the molecule, resulting in altered bioactivity.
Reduction:
Reduction can be achieved with reagents such as lithium aluminum hydride, which may open or reduce the thiazolidine ring.
Substitution:
The compound may undergo nucleophilic or electrophilic substitution, especially in the presence of reactive groups like the amide or ethylimino parts.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents: hydrogen peroxide, potassium permanganate
Reducing agents: lithium aluminum hydride, sodium borohydride
Substituents: Halogens (chlorine, bromine), alkyl groups
Major Products Formed From These Reactions:
Oxidized products
Reduced analogs
Substituted derivatives depending on the reagent used
作用機序
The mechanism of action for 2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(2-methylphenyl)acetamide generally involves interaction with biological macromolecules, such as proteins or nucleic acids. The compound may bind to the active sites of enzymes or receptors, inhibiting their function or modulating their activity. Molecular targets could include:
Enzymes:
Enzyme inhibition through competitive binding
Modulation of enzyme activity through allosteric interactions
Receptors:
Binding to cellular receptors to induce or inhibit signal transduction pathways
Pathways Involved:
Enzymatic pathways related to metabolic or signaling processes
Cellular pathways including inflammatory response or cellular proliferation
類似化合物との比較
2-(4-Oxo-2-thiazolidinylidene)acetamide
N-phenyl-2-(thiazolidin-4-one-2-ylidene)acetamide
Ethyl 2-(2-(phenylimino)thiazolidin-4-one-3-yl)acetate
Each of these compounds possesses variations in the thiazolidine core or in their side chains, impacting their chemical reactivity and biological activities. This specificity often determines their suitability for different applications in scientific research and industry.
特性
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)10-14(20)18-12-9-7-6-8-11(12)3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBTXMXYHNCPNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
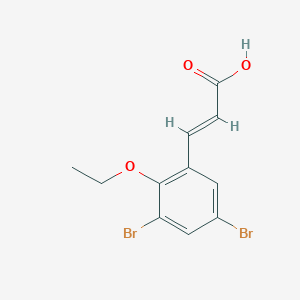
![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)
![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)
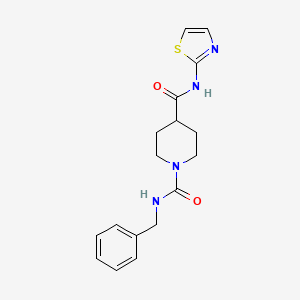
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2359245.png)
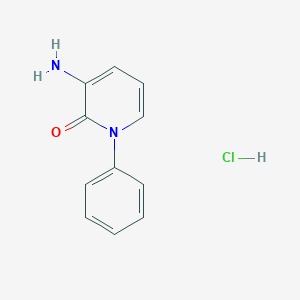
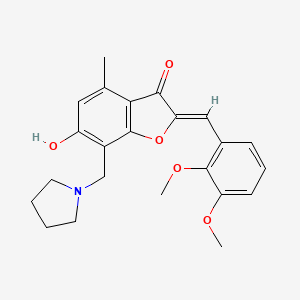
![N-(2,5-DIMETHOXYPHENYL)-2-{[8-METHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2359251.png)
![1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2359252.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2359254.png)


![2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2359258.png)
